![molecular formula C18H20N4O4 B14147461 diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate CAS No. 75953-40-1](/img/structure/B14147461.png)
diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate is a complex organic compound with the molecular formula C18H20N4O4 and a molecular weight of 356.381 . It contains multiple functional groups, including aromatic rings, carbamates, and an azo group, making it a versatile compound in various chemical reactions .
Métodos De Preparación
The synthesis of diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate involves several steps. One common method includes the reaction of 4-[(E)-phenyldiazenyl]benzene-1,3-diamine with diethyl carbonate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
Diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution. Major products formed from these reactions include nitro compounds, amines, and halogenated derivatives.
Aplicaciones Científicas De Investigación
Diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mecanismo De Acción
The mechanism of action of diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo group can undergo reduction to form active amines, which can then interact with biological targets. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparación Con Compuestos Similares
Diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate can be compared with other similar compounds, such as:
Diethyl {4-[(E)-phenyldiazenyl]benzene-1,4-diyl}biscarbamate: Similar structure but different positioning of the carbamate groups.
Diethyl {4-[(E)-phenyldiazenyl]benzene-1,2-diyl}biscarbamate: Different positioning of the carbamate groups.
This compound: Different substituents on the aromatic ring. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
75953-40-1 |
|---|---|
Fórmula molecular |
C18H20N4O4 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
ethyl N-[3-(ethoxycarbonylamino)-4-phenyldiazenylphenyl]carbamate |
InChI |
InChI=1S/C18H20N4O4/c1-3-25-17(23)19-14-10-11-15(16(12-14)20-18(24)26-4-2)22-21-13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H,19,23)(H,20,24) |
Clave InChI |
QKYSZQMDKOEQAV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CC(=C(C=C1)N=NC2=CC=CC=C2)NC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



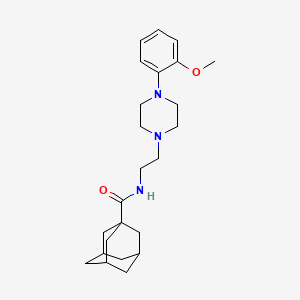
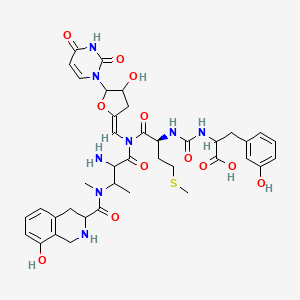
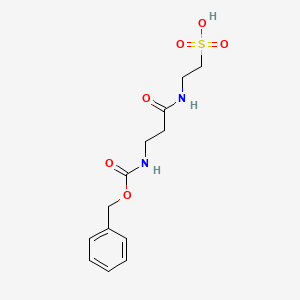
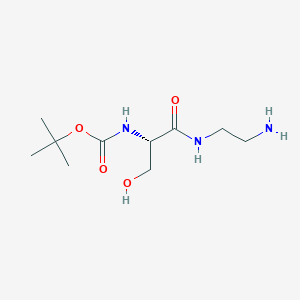
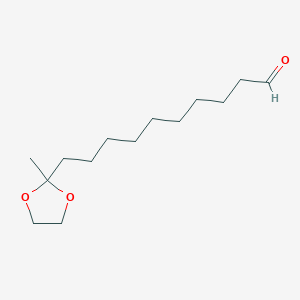
![(3E)-2-hydroxy-7-methoxy-3-{[(4-methoxyphenyl)amino]methylidene}-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one](/img/structure/B14147416.png)
![2-[[Benzyl(2-hydroxyethyl)carbamoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B14147417.png)
![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)-](/img/structure/B14147422.png)
![4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14147425.png)
![2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide](/img/structure/B14147437.png)


![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B14147485.png)
